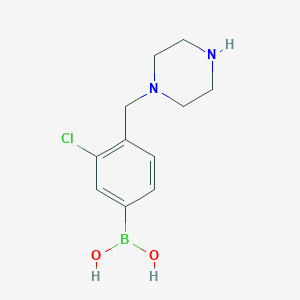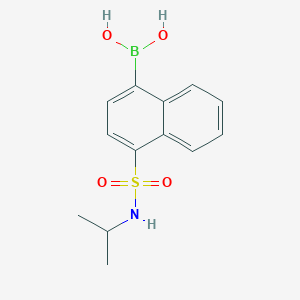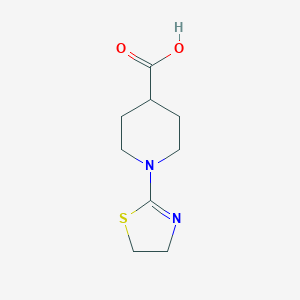
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid (DPTA) is a cyclic amino acid with a thiazolidine ring present within its structure. It is an amino acid derivative that contains a piperidine ring and is considered an analog of the neurotransmitter, GABA1.
Synthesis Analysis
The synthesis of DPTA involves complex chemical reactions. A review paper on the synthesis of piperidine derivatives discusses the combination of three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction2. However, the specific synthesis process for DPTA is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of DPTA includes a thiazolidine ring and a piperidine ring1. The exact molecular structure details, such as bond lengths and angles, are not provided in the available literature.
Chemical Reactions Analysis
The chemical reactions involving DPTA are not explicitly mentioned in the available literature. However, piperidine derivatives, which include DPTA, are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of DPTA are not explicitly mentioned in the available literature.Scientific Research Applications
-
Pharmaceutical Research
- Summary: 4,5-Dihydrothiazole derivatives have been synthesized and studied for their potential antibacterial activity . The compounds were tested using the penicillin-binding target protein (PBP4) of the bacteria E. coli and S. aureus as an example .
- Method: The interaction results of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles as well as cytisine and salsoline alkaloids were presented . It was shown that the reaction resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .
- Results: Molecular docking demonstrated that the compounds had insignificant binding energies at the level of selected reference drugs (Cephalotin and Chloramphenicol) . The presence of natural alkaloids in the structure of thiazoline derivatives somewhat increased the affinity of these substrates for target proteins selected .
-
Medicinal Chemistry
- Summary: Thiazoles, including 4,5-Dihydrothiazole derivatives, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
-
Antitumor and Cytotoxic Activity
- Summary: Some 4,5-Dihydrothiazole derivatives have been synthesized and studied for their potential antitumor and cytotoxic activities .
- Method: A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized .
- Results: These compounds demonstrated cytotoxicity activity on three human tumor cell lines .
-
Antibacterial and Antifungal Activities
- Summary: Thiazole derivatives, including 4,5-Dihydrothiazole, have been found to have antibacterial and antifungal properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Anti-inflammatory and Antiviral Activities
- Summary: Thiazole derivatives have been found to have anti-inflammatory and antiviral properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Antimalarial and Anti-HIV Activities
- Summary: Thiazole derivatives have been found to have antimalarial and anti-HIV properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Analgesic and Anti-inflammatory Activities
- Summary: Some 4,5-Dihydrothiazole derivatives have been synthesized and studied for their potential analgesic and anti-inflammatory activities .
- Method: A series of 3- [4′ ( p -chlorophenyl) thiazol-2′-yl]-2- [ (substituted azetidinone thiazolidinone)-aminomethy]-6-bromoquinazolin-4-ones were synthesized .
- Results: Among the tested compounds, one compound showed significant analgesic and anti-inflammatory activities . It was also observed that the presence of thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .
-
Antibacterial Activity
- Summary: Thiazole derivatives, including 4,5-Dihydrothiazole, have been found to have antibacterial properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Antifungal Activity
- Summary: Thiazole derivatives have been found to have antifungal properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Antiviral Activity
- Summary: Thiazole derivatives have been found to have antiviral properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Antimalarial Activity
- Summary: Thiazole derivatives have been found to have antimalarial properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
-
Anti-HIV Activity
- Summary: Thiazole derivatives have been found to have anti-HIV properties .
- Method: Various thiazole derivatives have been synthesized and their biological activities have been investigated .
- Results: Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Safety And Hazards
The safety and hazards associated with DPTA are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the research and application of DPTA are not explicitly mentioned in the available literature. However, given its structural similarity to GABA, it may have potential applications in neuroscience research1.
Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIQDOKGZRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



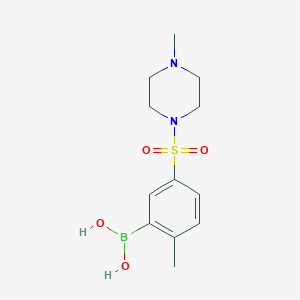
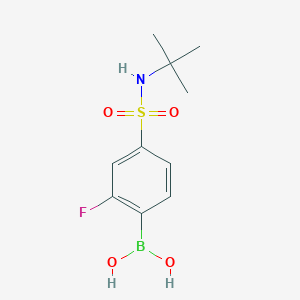
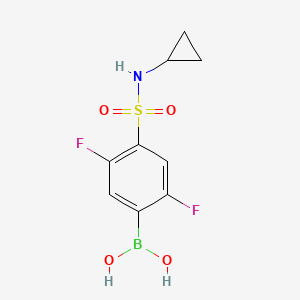
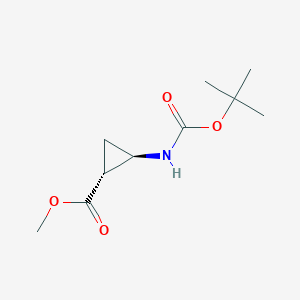
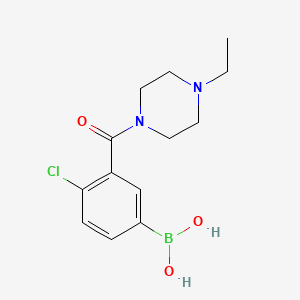
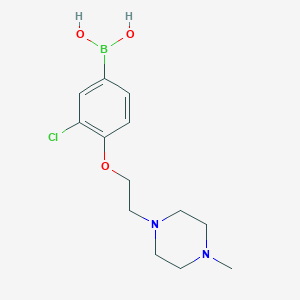
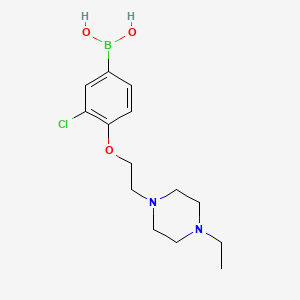
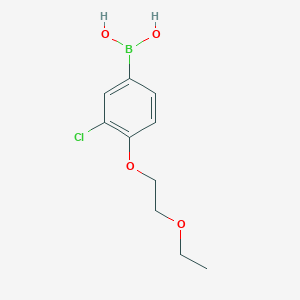
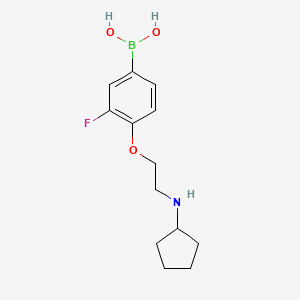
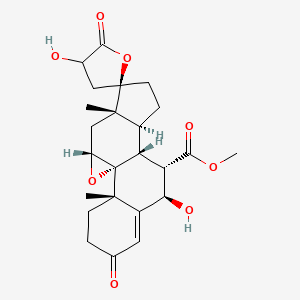
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
